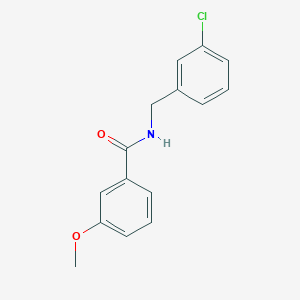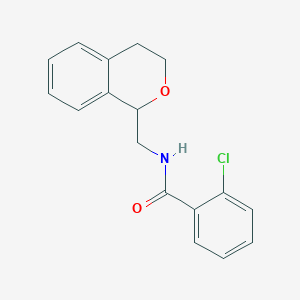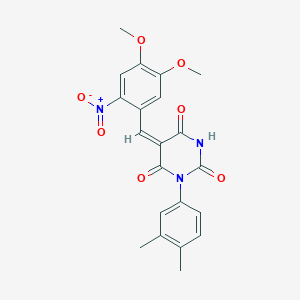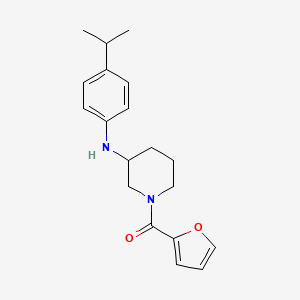
N-(3-chlorobenzyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-3-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that selectively targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(3-chlorobenzyl)-3-methoxybenzamide selectively inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This binding prevents the activation of STAT proteins, which are downstream effectors of JAK kinases. As a result, the transcription of genes involved in cell growth, differentiation, and apoptosis is inhibited, leading to the inhibition of tumor growth and the reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, N-(3-chlorobenzyl)-3-methoxybenzamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, N-(3-chlorobenzyl)-3-methoxybenzamide reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-chlorobenzyl)-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the JAK/STAT pathway, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential therapeutic applications in various diseases. However, N-(3-chlorobenzyl)-3-methoxybenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
N-(3-chlorobenzyl)-3-methoxybenzamide has significant potential for future research and development. Some of the future directions for N-(3-chlorobenzyl)-3-methoxybenzamide include the development of more potent and selective inhibitors of the JAK/STAT pathway, the investigation of the role of N-(3-chlorobenzyl)-3-methoxybenzamide in other diseases, and the development of novel drug delivery systems to improve its solubility and bioavailability.
Conclusion
In conclusion, N-(3-chlorobenzyl)-3-methoxybenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N-(3-chlorobenzyl)-3-methoxybenzamide selectively targets the JAK/STAT pathway, which plays a crucial role in the regulation of various cellular processes. N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to have potential therapeutic applications in cancer, rheumatoid arthritis, and psoriasis. However, further research is needed to fully understand the potential of N-(3-chlorobenzyl)-3-methoxybenzamide and to develop more potent and selective inhibitors of the JAK/STAT pathway.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-chlorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base to yield N-(3-chlorobenzyl)-3-methoxybenzamide. The purity of the synthesized compound can be verified by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Scientific Research Applications
N-(3-chlorobenzyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and psoriasis. In cancer, N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the JAK/STAT pathway. This pathway is frequently dysregulated in cancer, leading to the activation of oncogenic signaling pathways and promoting tumor growth. N-(3-chlorobenzyl)-3-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising therapeutic agent for cancer treatment.
In rheumatoid arthritis, N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to reduce inflammation and joint damage by inhibiting the JAK/STAT pathway. This pathway plays a critical role in the immune response and is frequently dysregulated in autoimmune diseases such as rheumatoid arthritis. N-(3-chlorobenzyl)-3-methoxybenzamide has also been shown to reduce the severity of psoriasis by inhibiting the JAK/STAT pathway, which is involved in the pathogenesis of this disease.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-3-5-12(9-14)15(18)17-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLVOYMXCWRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)


![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
